3-Amino-1H-indol-5-ol
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Overview
Description
3-Amino-1H-indol-5-ol is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring with an amino group at the 3-position and a hydroxyl group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . Another approach includes the regioselective Heck reaction of aryl triflates with but-3-en-1-ol, followed by several steps to afford the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced amines .
Scientific Research Applications
3-Amino-1H-indol-5-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethyl)-1H-indol-5-ol
- 5-Hydroxytryptamine (Serotonin)
- 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
3-Amino-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-amino-1H-indol-5-ol |
InChI |
InChI=1S/C8H8N2O/c9-7-4-10-8-2-1-5(11)3-6(7)8/h1-4,10-11H,9H2 |
InChI Key |
JMMSWDMZPSUHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)N |
Origin of Product |
United States |
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